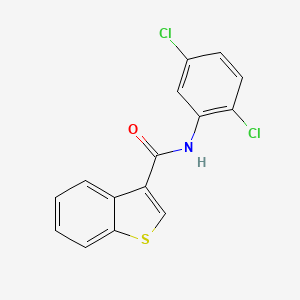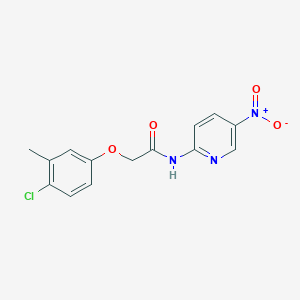![molecular formula C16H13NO5S B4277309 methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277309.png)
methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate, also known as MFTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MFTC is a heterocyclic compound that contains both furan and thiophene rings, which are known to have a variety of biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising applications of methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is in the field of cancer research. Studies have shown that methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate may also act by inducing oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has been shown to have anti-inflammatory and antioxidant properties. methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate and its potential side effects.
Direcciones Futuras
There are many potential future directions for the study of methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate. Another area of research could focus on developing new formulations of methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate that are more soluble in water, making it easier to use in experimental settings. Additionally, more research is needed to fully understand the mechanism of action of methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Propiedades
IUPAC Name |
methyl 4-(furan-2-yl)-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-9-5-6-12(22-9)14(18)17-15-13(16(19)20-2)10(8-23-15)11-4-3-7-21-11/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDJZCSMHWBFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=CS2)C3=CC=CO3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4277232.png)
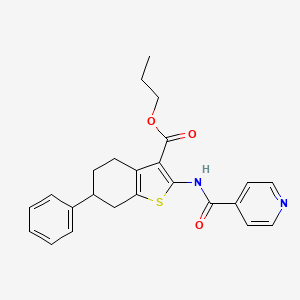
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4277250.png)
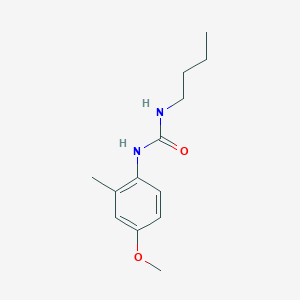
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4277261.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4277280.png)
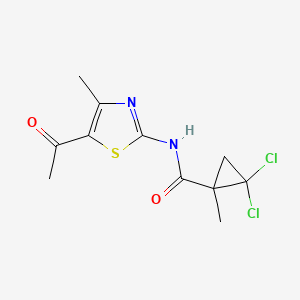
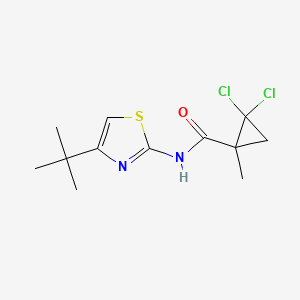
![3-({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277307.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277311.png)
![methyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4277312.png)
![ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4277316.png)
